REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5](O)=[N:6][CH:7]=1.P(Cl)([Cl:21])(OC1C=CC=CC=1)=O>>[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]([Cl:21])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(OC1=CC=CC=C1)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a red oil
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then purified
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |